6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
6-(2,2,2-Trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one is an organic compound characterized by the presence of a trifluoroethoxy group attached to a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of 2,2,2-trifluoroethanol with a suitable naphthalenone precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the naphthalenone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,2,2-Trifluoroethoxy)nicotinonitrile
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines
Uniqueness
6-(2,2,2-Trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one is unique due to its naphthalenone core combined with the trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)7-17-9-4-5-10-8(6-9)2-1-3-11(10)16/h4-6H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGTUGZEPJTGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC(F)(F)F)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196573 | |
Record name | 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340825-17-4 | |
Record name | 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340825-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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